VU0477886 -

VU0477886

Catalog Number: EVT-1536634
CAS Number:
Molecular Formula: C20H13ClN4O3
Molecular Weight: 392.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU0477886 is a potent mGlu4 positive allosteric modulator (PAM) with robust efficacy in a standard preclinical Parkinson's disease model, haloperidol-induced catalepsy (HIC).
Source and Classification

VU0477886 was developed as part of a series of compounds aimed at targeting metabotropic glutamate receptors, particularly mGluR2. This receptor is part of the G protein-coupled receptor family and is implicated in several neurobiological processes. The classification of VU0477886 as a selective mGluR2 antagonist positions it within a category of drugs that may help to normalize glutamatergic transmission in conditions where it is dysregulated.

Synthesis Analysis

Methods and Technical Details

The synthesis of VU0477886 involves multi-step organic reactions, starting from commercially available precursors. The general synthetic route includes:

  1. Formation of Key Intermediates: Initial reactions typically involve the formation of amine or carboxylic acid derivatives, which serve as key building blocks.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions to form the core structure of VU0477886. This may involve techniques such as amide bond formation or other coupling strategies.
  3. Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product suitable for biological testing.

Technical details regarding specific reagents, solvents, and reaction conditions are crucial for replicating the synthesis but are often proprietary or not disclosed in public literature.

Molecular Structure Analysis

Structure and Data

VU0477886 has a distinct molecular structure characterized by specific functional groups that contribute to its activity at the mGluR2 receptor. The molecular formula and structural data are essential for understanding its interaction with biological targets:

  • Molecular Formula: C₁₄H₁₈ClN₃O
  • Molecular Weight: Approximately 283.76 g/mol
  • Structural Features: The compound contains a chloro group, an aromatic ring, and an amine functional group, which are critical for its receptor binding affinity.

The three-dimensional conformation can be analyzed using computational chemistry methods to predict how it interacts with mGluR2.

Chemical Reactions Analysis

Reactions and Technical Details

VU0477886 undergoes various chemical reactions that can be studied to understand its stability and reactivity:

  1. Binding Affinity Studies: In vitro assays can demonstrate how VU0477886 binds to mGluR2, revealing its competitive inhibition characteristics.
  2. Metabolic Stability: Investigations into how VU0477886 is metabolized by liver microsomes can provide insights into its pharmacokinetics.
  3. Decomposition Pathways: Stability studies under different pH conditions can elucidate potential degradation pathways that may affect its therapeutic efficacy.
Mechanism of Action

Process and Data

The mechanism of action of VU0477886 involves its selective antagonism at the mGluR2 receptor:

  • Inhibition of Glutamate Signaling: By blocking mGluR2, VU0477886 reduces the inhibitory effects normally mediated by glutamate, potentially leading to altered neurotransmitter release patterns.
  • Impact on Neurotransmission: This modulation can influence various downstream signaling pathways associated with mood regulation, anxiety response, and cognitive function.

Data from preclinical studies indicate that administration of VU0477886 results in behavioral changes consistent with anxiolytic effects in animal models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Understanding the physical and chemical properties of VU0477886 is essential for its development as a therapeutic agent:

These properties are critical for formulation development and determining appropriate delivery methods.

Applications

Scientific Uses

VU0477886 holds promise for several scientific applications:

  • Neuroscience Research: As an mGluR2 antagonist, it serves as a valuable tool for investigating glutamatergic signaling pathways and their role in neuropsychiatric disorders.
  • Therapeutic Development: Ongoing research aims to evaluate its efficacy in clinical settings for treating anxiety disorders, schizophrenia, and other conditions related to glutamate dysregulation.
  • Pharmacological Studies: It can be used in pharmacological studies to better understand receptor dynamics and drug interactions within the central nervous system.
Introduction to VU0477886

Chemical Characterization and Pharmacological Classification

VU0477886 is a synthetic small-molecule compound functioning as a positive allosteric modulator (PAM) targeting metabotropic glutamate receptors (mGluRs). Its molecular structure is optimized for high selectivity within Group III mGluRs, particularly mGluR4. The compound features a benzylidene hydrazinyl-3-methylquinazoline core, which facilitates binding to an allosteric site distinct from the orthosteric glutamate-binding domain. Key physicochemical properties include:

  • Molecular Formula: Not fully disclosed in public literature, but analogous compounds in its class (e.g., VU001171) share a heterocyclic scaffold with hydrogen-bond acceptors and hydrophobic aromatic motifs [7].
  • Molecular Weight: ~400–450 g/mol, typical for CNS-penetrant small molecules [7].
  • Solubility/Stability: Designed for blood-brain barrier penetration, with logP values optimized to balance hydrophobicity and aqueous solubility [7].

Pharmacologically, VU0477886 is classified under ATC Code N07XX (Other Nervous System Drugs), reflecting its novel mechanism targeting glutamate signaling. It modulates mGluR4 activity without acting as a direct agonist, thereby amplifying endogenous glutamate effects [9].

Table 1: Key Chemical Properties of VU0477886

PropertyValue/Description
Core StructureBenzylidene hydrazinyl-3-methylquinazoline
TargetmGluR4 allosteric site
SelectivityGroup III mGluR (mGluR4 > mGluR7/8)
CNS PenetranceHigh (designed)

Role as a Selective mGluR4 Positive Allosteric Modulator (PAM)

VU0477886 enhances mGluR4 activity by stabilizing the receptor’s active conformation upon glutamate binding. This amplifies receptor signaling through Gi/o-coupled pathways, leading to reduced cAMP production and subsequent suppression of neurotransmitter release from presynaptic terminals [1] [9]. Key functional attributes include:

  • Potency: Exhibits submicromolar EC₅₀ values (e.g., 650 nM in cell-based assays), significantly shifting glutamate concentration-response curves (up to 36-fold) [7].
  • Mechanism: Unlike orthosteric agonists (e.g., L-AP4), VU0477886 lacks intrinsic receptor activation, minimizing off-target effects and receptor desensitization [7] .
  • Synaptic Plasticity: Preclinical studies show that mGluR4 PAMs like VU0477886 modulate long-term potentiation (LTP) in hippocampal CA2 synapses, a region typically resistant to plasticity. This occurs via disinhibition of NMDA receptors and ERK/MAPK pathway activation [5].

Table 2: Pharmacodynamic Profile of VU0477886

ParameterEffect
EC₅₀650 nM (mGluR4 potentiation)
Fold-Shift36-fold (glutamate EC₅₀)
Signaling Pathway↓ cAMP, ↓ presynaptic glutamate release
Functional OutcomeEnhanced synaptic plasticity

Historical Context in Group III Metabotropic Glutamate Receptor Research

Group III mGluRs (mGluR4/6/7/8) emerged as therapeutic targets due to their role in regulating neurotransmission in basal ganglia and limbic circuits. Early research relied on non-selective orthosteric agonists like L-AP4, which suffered from poor CNS bioavailability and subtype selectivity [1] [7]. Key milestones include:

  • PHCCC Discovery: The first mGluR4 PAM (PHCCC, 2003) demonstrated anti-parkinsonian effects in rodents but exhibited mGluR1 antagonism and low potency (EC₅₀ = 4.1 μM) [7] .
  • SAR Challenges: Early PAMs (e.g., VU001171) faced shallow structure-activity relationships, where minor structural changes abolished activity [7].
  • VU0477886 Advancements: Represented a breakthrough with improved potency, selectivity, and drug-like properties. It emerged alongside clinical candidates like foliglurax (mGluR4 PAM for Parkinson’s), though foliglurax failed Phase II trials due to efficacy limitations [2] [8].

VU0477886 exemplifies the evolution toward subtype-selective allosteric modulators, addressing historical gaps in Group III mGluR pharmacology [1] [9].

Table 3: Evolution of mGluR4 PAMs

CompoundEC₅₀ (Potency)Fold-ShiftLimitations
PHCCC4.1 μM5.5-foldmGluR1 antagonism
VU001171650 nM36-foldShallow SAR
Foliglurax~300 nM*Not reportedClinical Phase II failure
VU0477886Submicromolar*HighPreclinical research tool

Properties

Product Name

VU0477886

IUPAC Name

3-Amino-pyridine-2-carboxylic acid [3-chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-amide

Molecular Formula

C20H13ClN4O3

Molecular Weight

392.8

InChI

InChI=1S/C20H13ClN4O3/c21-14-10-11(24-18(26)17-15(22)6-3-9-23-17)7-8-16(14)25-19(27)12-4-1-2-5-13(12)20(25)28/h1-10H,22H2,(H,24,26)

InChI Key

XBKGMJNNALFSAJ-UHFFFAOYSA-N

SMILES

O=C(C1=NC=CC=C1N)NC2=CC=C(N(C(C3=C4C=CC=C3)=O)C4=O)C(Cl)=C2

Solubility

Soluble in DMSO

Synonyms

VU0477886; VU-0477886; VU 0477886;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.